![molecular formula C16H13F2NO2 B2941804 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide CAS No. 1787545-16-7](/img/structure/B2941804.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are a class of compounds that are ubiquitous in nature . They have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .Molecular Structure Analysis
The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . It is a heterocyclic compound that is present in many drugs due to their versatility and unique physicochemical properties .Chemical Reactions Analysis
Benzofuran compounds can undergo various chemical reactions. For example, they can be used in the synthesis of other complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of benzofuran compounds can vary widely. For example, 2,3-Dihydrobenzofuran is soluble in alcohol, carbon disulfide, chloroform, and diethyl ether .Scientific Research Applications
Chemistry and Pharmacology of Benzofuran Derivatives
Benzofuran derivatives, including N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide, have been the focus of considerable research due to their wide range of biological and pharmacological applications. These compounds have been identified for their potential in drug discovery, particularly as antimicrobial agents. Benzofuran and its derivatives have shown efficiency in addressing antibiotic resistance, a major global health problem. Their unique structural features and biological activities make them a privileged structure in the search for new therapeutic agents. The exploration of benzofuran derivatives for their antimicrobial potential against various pathogens has highlighted their significance in medicinal chemistry (Hiremathad et al., 2015; Dawood, 2019).
Potential Therapeutic Uses
Research has also delved into the synthesis and bioactivity of benzofuran derivatives, aiming to uncover their therapeutic potential in various diseases. Notably, benzofurans have been investigated for their anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These studies emphasize the role of benzofuran derivatives as promising candidates in pharmaceuticals, highlighting their potential as pro-drugs. The exploration of structure-activity relationships (SAR) among these compounds seeks to optimize their therapeutic activities, providing a pathway for the development of new drugs (Khanam & Shamsuzzaman, 2015; Abbas & Dawood, 2022).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents and have shown significant cell growth inhibitory effects .
Mode of Action
Benzofuran derivatives have been shown to exhibit various biological activities, suggesting that they interact with their targets to induce changes that lead to these effects .
Biochemical Pathways
Benzofuran derivatives have been shown to have dramatic anticancer activities , suggesting that they may affect pathways related to cell growth and proliferation.
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research will likely focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO2/c17-13-6-5-10(7-14(13)18)16(20)19-8-11-9-21-15-4-2-1-3-12(11)15/h1-7,11H,8-9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUMTLZXROMCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)CNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,4-difluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

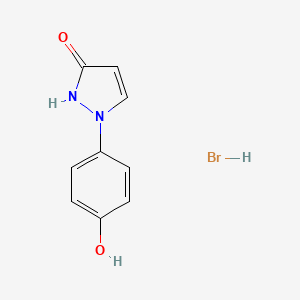
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-nitrophenyl)propanamide](/img/structure/B2941722.png)
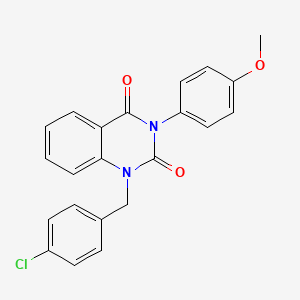
![N-(1-cyanocyclopentyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2941725.png)
![N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2941726.png)


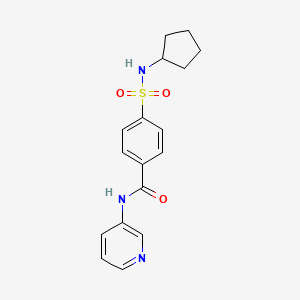

![ethyl 4-(3-benzyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
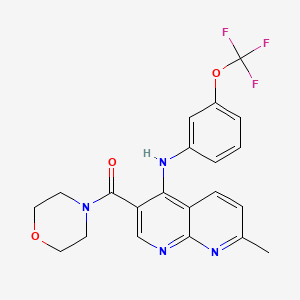
![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)
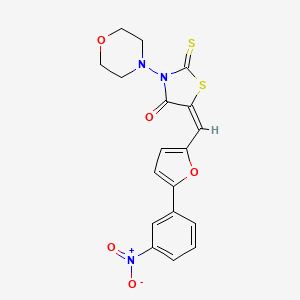
![N-{2-[(4-methylpiperazin-1-yl)(pyridin-3-yl)methyl]-1-benzofuran-3-yl}benzamide](/img/structure/B2941742.png)